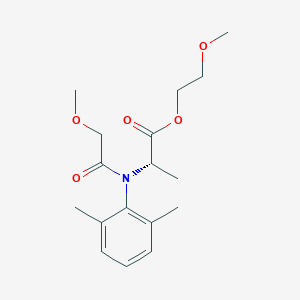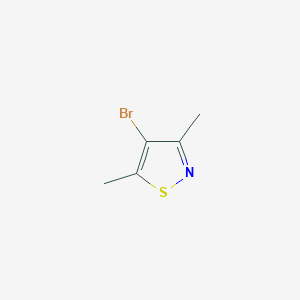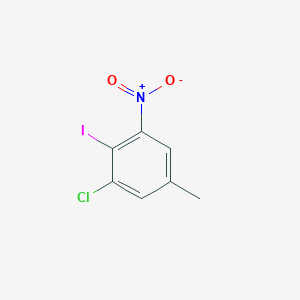
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate is a synthetic organic compound It is characterized by its complex structure, which includes a methoxyethyl group, a dimethylphenyl group, and a methoxyacetyl group attached to an L-alanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Methoxyethyl Group: This can be achieved by reacting an appropriate alcohol with a methoxyethyl halide under basic conditions.
Introduction of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2,6-dimethylphenyl chloride and an appropriate catalyst.
Attachment of the Methoxyacetyl Group: This can be done through an acylation reaction using methoxyacetic acid and a coupling reagent.
Formation of the L-Alanine Backbone: The final step involves coupling the previously synthesized intermediates with L-alanine using peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate may have several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Possible applications in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(acetyl)-L-alaninate
- 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-D-alaninate
- 2-Methoxyethyl N-(2,4-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate
Uniqueness
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its methoxyacetyl group, in particular, might influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C17H25NO5 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-methoxyethyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C17H25NO5/c1-12-7-6-8-13(2)16(12)18(15(19)11-22-5)14(3)17(20)23-10-9-21-4/h6-8,14H,9-11H2,1-5H3/t14-/m0/s1 |
Clave InChI |
ALKQJGWJVVVPRV-AWEZNQCLSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OCCOC)C(=O)COC |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OCCOC)C(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)




![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)

![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
